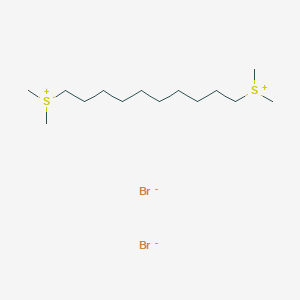
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide is a chemical compound with the molecular formula C14H32Br2S2 It is known for its unique structure, which includes a decane backbone with two dimethylsulfanium groups attached at the 1 and 10 positions, and two bromide ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Decane-1,10-diyl)bis(dimethylsulfanium) dibromide typically involves the reaction of decane-1,10-diol with dimethyl sulfide in the presence of a strong acid, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate sulfonium ion, which then reacts with bromide ions to form the final product. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium groups back to sulfides.
Substitution: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used in substitution reactions.
科学的研究の応用
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium salts and other sulfur-containing compounds.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism by which (Decane-1,10-diyl)bis(dimethylsulfanium) dibromide exerts its effects involves the interaction of the sulfonium groups with nucleophiles. This can lead to the formation of stable complexes or the transfer of the sulfonium group to other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.
類似化合物との比較
Similar Compounds
(Decane-1,10-diylbis(oxy))dibenzaldehyde: This compound has a similar decane backbone but with oxy and benzaldehyde groups instead of sulfonium and bromide.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Another compound with a decane backbone, but with butylpentyl and diglutarate groups.
Uniqueness
(Decane-1,10-diyl)bis(dimethylsulfanium) dibromide is unique due to its sulfonium groups, which impart distinct chemical reactivity and potential applications in various fields. The presence of bromide ions also allows for further chemical modifications through substitution reactions.
特性
CAS番号 |
144337-02-0 |
|---|---|
分子式 |
C14H32Br2S2 |
分子量 |
424.3 g/mol |
IUPAC名 |
10-dimethylsulfoniodecyl(dimethyl)sulfanium;dibromide |
InChI |
InChI=1S/C14H32S2.2BrH/c1-15(2)13-11-9-7-5-6-8-10-12-14-16(3)4;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
MQIZHIJMPMZGCQ-UHFFFAOYSA-L |
正規SMILES |
C[S+](C)CCCCCCCCCC[S+](C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[7-Methylocta-2,6-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B12563894.png)
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
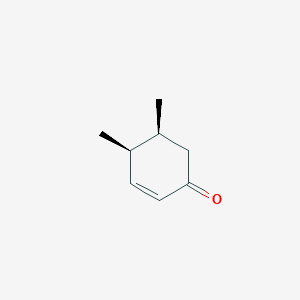
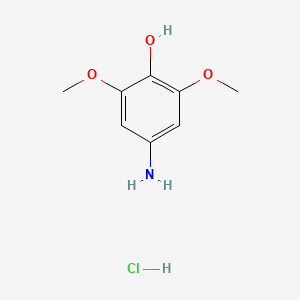
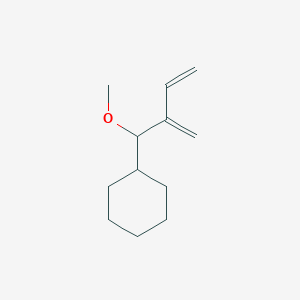

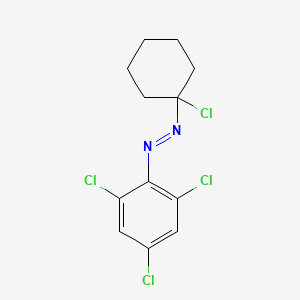



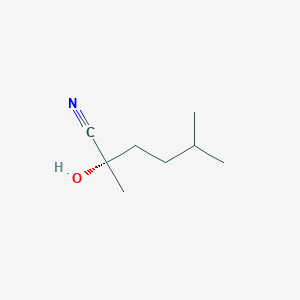
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-phenyldiazene](/img/structure/B12563954.png)
![3-[3,5-Bis(3-hydroxypropylamino)-2,4,6-trinitroanilino]propan-1-ol](/img/structure/B12563967.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B12563968.png)
